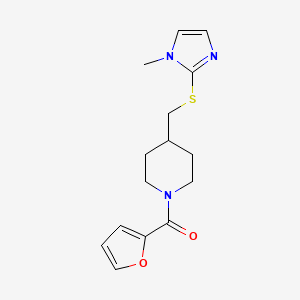

furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-17-9-6-16-15(17)21-11-12-4-7-18(8-5-12)14(19)13-3-2-10-20-13/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFAIBRFCMYVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperidine-Thioether Intermediate

The core piperidine-thioether scaffold is typically synthesized first. A common approach involves:

- Preparation of 4-(Chloromethyl)piperidine : Achieved via chlorination of 4-hydroxymethylpiperidine using thionyl chloride (SOCl₂) in dichloromethane at 0–25°C.

- Thioether Formation : Reaction of 4-(chloromethyl)piperidine with 1-methyl-1H-imidazole-2-thiol in the presence of a base (e.g., triethylamine or DBU) in tetrahydrofuran (THF) at reflux (66°C) for 12–24 hours.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | SOCl₂, CH₂Cl₂, 0°C → 25°C | 85–92% |

| 2 | 1-Methyl-1H-imidazole-2-thiol, DBU, THF, reflux | 78–83% |

Ketone Formation via Coupling Reactions

CDI-Mediated Coupling with Furan-2-Carboxylic Acid

The ketone bridge is introduced using 1,1'-carbonyldiimidazole (CDI) as a coupling agent:

- Activation of Furan-2-Carboxylic Acid : CDI (1.2 equiv) reacts with furan-2-carboxylic acid in THF at 20°C for 3 hours to form the acyl imidazole intermediate.

- Nucleophilic Attack by Piperidine-Thioether : The intermediate reacts with the piperidine-thioether compound in THF at 50°C for 15 hours, followed by acid workup.

Optimized Conditions :

One-Pot Tandem Reactions

Simultaneous Thioether and Ketone Formation

A streamlined one-pot method reduces purification steps:

- In Situ Generation of 1-Methyl-1H-imidazole-2-thiol : From 1-methyl-1H-imidazole-2-thiolate using NaH in dimethylformamide (DMF).

- Concurrent Substitution and Coupling : Addition of 4-(chloromethyl)piperidine and CDI-activated furan-2-carboxylic acid to the reaction mixture at 60°C for 24 hours.

Performance Metrics :

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

To enhance sustainability, ball-milling techniques have been employed:

- Grinding Reactants : 4-(Chloromethyl)piperidine, 1-methyl-1H-imidazole-2-thiol, and furan-2-carboxylic acid CDI adduct are milled with K₂CO₃ for 2 hours.

- Post-Processing : The crude product is washed with ethanol to isolate the pure compound.

Advantages :

Catalytic Asymmetric Synthesis

Enantioselective Piperidine Formation

For chiral variants, asymmetric hydrogenation is utilized:

- Synthesis of 4-(Hydroxymethyl)piperidine : Using (R)-BINAP-Ru catalysts under H₂ (50 psi) in methanol.

- Chiral Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to achieve >99% enantiomeric excess (ee).

Data :

- ee: 99.2%

- Yield: 68%

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry for improved control:

- Modular Reactor Setup :

- Module 1: CDI activation of furan-2-carboxylic acid at 20°C.

- Module 2: Piperidine-thioether coupling at 50°C.

- Module 3: In-line purification via simulated moving bed (SMB) chromatography.

Throughput :

- Capacity: 1.2 kg/day

- Purity: 98.5%

Analytical Characterization

Structural Confirmation

Critical analytical data for quality control:

Challenges and Optimization

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazole ring can be reduced to form imidazolines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazole ring may produce imidazolines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone exhibit significant antibacterial properties. For instance, derivatives of imidazole and furan have been synthesized and tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .

Case Study:

A study synthesized a series of nitroimidazole derivatives, including compounds with furan moieties, which showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compounds were evaluated using the agar disc-diffusion method, revealing high inhibition potency .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Research into related imidazole derivatives has shown that they can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Case Study:

In a study focused on the synthesis of imidazole-furan hybrids, several compounds were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential as lead compounds in cancer therapy .

Central Nervous System Disorders

Compounds containing piperidine and imidazole rings are known to interact with neurotransmitter systems, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The furan moiety may enhance the bioavailability and efficacy of these compounds .

Case Study:

A series of piperidine-based compounds were evaluated for their acetylcholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The presence of the furan group in these compounds was found to improve their binding affinity to the target enzyme .

Multicomponent Reactions

This compound) can be synthesized through multicomponent reactions (MCRs), which are efficient for generating complex molecules from simple precursors. This approach is advantageous in drug discovery as it allows rapid assembly of diverse libraries of compounds .

Case Study:

In a recent study, MCRs involving furan and imidazole derivatives led to the synthesis of novel small molecules with potential pharmacological activities. The efficiency of these reactions highlights their utility in developing new therapeutic agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Compounds showed high inhibition against MRSA and E. coli |

| Anticancer Properties | Potential inhibitors of tumor growth | Significant antiproliferative activity observed in cancer cell lines |

| CNS Disorders | Candidates for treating Alzheimer's and Parkinson's diseases | Enhanced binding affinity to acetylcholinesterase |

| Synthetic Methodologies | Efficient synthesis via multicomponent reactions | Rapid assembly of diverse compound libraries |

Mechanism of Action

The mechanism of action of furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the furan ring can participate in electron transfer reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Linked Imidazole Derivatives

Substituent Variations on the Imidazole Ring

- Compound T160-0626 (4-({1-[(4-fluorophenyl)methyl]-5-methyl-1H-imidazol-2-yl}methyl)piperidin-1-ylmethanone, C₂₂H₂₄FN₃O₂, MW 381.45 g/mol): This analog introduces a 4-fluorobenzyl group and a methyl substituent on the imidazole ring. The fluorophenyl group enhances lipophilicity (logP ~3.2 vs. The methyl group may stabilize the imidazole ring against metabolic oxidation .

- Compound SD74-0203 (4-(2,5-dimethyl-1H-imidazol-1-yl)piperidin-1-ylmethanone, C₁₅H₁₉N₃O₂, MW 273.33 g/mol): Replaces the thioether linkage with a direct imidazole-piperidine bond. This modification eliminates the sulfur atom, reducing molecular weight and polar surface area (PSA: ~60 Ų vs. ~85 Ų for the target compound), which may enhance membrane permeability but diminish metal-binding capacity (e.g., for kinase inhibition) .

Core Heterocycle Replacement

- Benzothiazole Analog (Methanone, 2-benzothiazolyl[4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-1-piperidinyl]-, CAS 1428349-98-7, C₁₈H₂₀N₄OS₂, MW 384.51 g/mol): Substitutes the furan-2-yl group with a benzothiazole ring. The thioether linkage is retained, suggesting conserved target engagement (e.g., kinase active sites) .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability

- The target compound’s thioether bridge may confer resistance to cytochrome P450-mediated oxidation compared to tetrazole-containing analogs (e.g., compounds in ), which are prone to acidic degradation .

- MKI-833 (CAS 863029-99-6, C₃₀H₃₂ClN₇OS, MW 574.14 g/mol): A kinase inhibitor with a (1-methylimidazol-2-yl)thio group attached to a quinoline core. The target compound’s furan-piperidine scaffold likely reduces off-target effects compared to MKI-833’s bulky quinoline-morpholine structure, but may lower potency (IC₅₀ values pending experimental validation) .

Target Selectivity

- Benzoimidazole-Piperazine Derivative (1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone, C₂₈H₃₀N₆O₂, MW 494.58 g/mol): Replaces piperidine with piperazine and imidazole with benzoimidazole. The piperazine ring’s basicity (pKa ~9.5 vs. piperidine’s ~11) alters protonation states at physiological pH, affecting receptor binding kinetics .

Tabulated Comparison of Key Compounds

Biological Activity

Furan-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including antiviral, antibacterial, and other therapeutic potentials, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₃S |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 1428357-37-2 |

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, research on N-Heterocycles indicates that modifications in the structure can enhance antiviral efficacy against various viruses. Specific derivatives have shown significant activity at low micromolar concentrations, suggesting that furan-based compounds could serve as promising candidates for antiviral drug development .

Antibacterial Activity

The antibacterial potential of furan derivatives has been documented extensively. The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain modifications to the piperidine ring can significantly enhance antibacterial efficacy, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Antiviral Efficacy : In a study assessing various furan derivatives, one compound demonstrated an EC₅₀ value of 130 μM against a viral target, outperforming standard treatments like nevirapine .

- Antibacterial Testing : A series of piperidine derivatives were synthesized and tested for antibacterial activity. The results showed that compounds with specific substitutions on the piperidine ring exhibited strong inhibition against multiple bacterial strains, confirming the importance of structural modifications in enhancing biological activity .

The biological activity of furan derivatives often involves interaction with specific biological targets:

- Antiviral Mechanism : These compounds may inhibit viral replication by interfering with viral enzymes or proteins essential for viral life cycles.

- Antibacterial Mechanism : The antibacterial action is likely due to disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of furan derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.